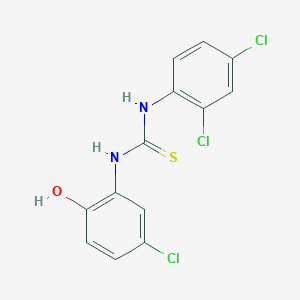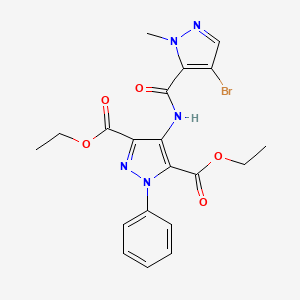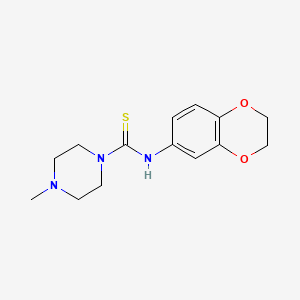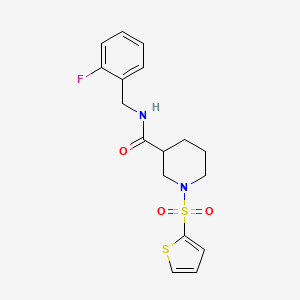![molecular formula C17H11N3O2S B4873509 N-[5-(1-benzofuran-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4873509.png)
N-[5-(1-benzofuran-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
Vue d'ensemble
Description
N-[5-(1-benzofuran-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound that combines the structural features of benzofuran, thiadiazole, and benzamide. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. Benzofuran derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Méthodes De Préparation
The synthesis of N-[5-(1-benzofuran-2-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with acid catalysts or the use of palladium-catalyzed cross-coupling reactions.
Synthesis of 1,3,4-Thiadiazole Ring: The 1,3,4-thiadiazole ring is often synthesized by the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.
Coupling of Benzofuran and Thiadiazole: The benzofuran and thiadiazole moieties are coupled using appropriate reagents and conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of Benzamide:
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Analyse Des Réactions Chimiques
N-[5-(1-benzofuran-2-yl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, acid catalysts), and specific reaction temperatures and times to achieve the desired products.
Applications De Recherche Scientifique
N-[5-(1-benzofuran-2-yl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the pharmacological properties of its benzofuran and thiadiazole components.
Biological Studies: It is used in studies to understand its mechanism of action and interactions with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool in chemical biology to probe biological pathways and identify potential therapeutic targets.
Industrial Applications: It may be explored for use in the development of new materials or as a precursor in the synthesis of other biologically active compounds.
Mécanisme D'action
The mechanism of action of N-[5-(1-benzofuran-2-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The benzofuran moiety is known to interact with various enzymes, while the thiadiazole ring can form strong interactions with metal ions and proteins . These interactions result in the inhibition or activation of specific biological processes, contributing to the compound’s pharmacological effects.
Comparaison Avec Des Composés Similaires
N-[5-(1-benzofuran-2-yl)-1,3,4-thiadiazol-2-yl]benzamide can be compared with other similar compounds, such as:
Benzofuran Derivatives: Compounds like psoralen and 8-methoxypsoralen, which are used in the treatment of skin diseases, share the benzofuran core but differ in their additional functional groups and biological activities.
Thiadiazole Derivatives: Compounds like 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one, which exhibit antimicrobial activity, share the thiadiazole ring but have different substituents and pharmacological properties.
Propriétés
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2S/c21-15(11-6-2-1-3-7-11)18-17-20-19-16(23-17)14-10-12-8-4-5-9-13(12)22-14/h1-10H,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMBFGWDZAFNNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(dimethylamino)ethyl]-5-methylthiophene-3-carboxamide](/img/structure/B4873428.png)

![N-[4-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4873454.png)
![5-(2H-benzo[3,4-d]1,3-dioxolen-5-ylmethylene)-3-(3,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4873459.png)
![2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(3-methylbutoxy)phenyl]acrylamide](/img/structure/B4873466.png)
![(16E)-3-methoxy-16-[4-(propan-2-yl)benzylidene]estra-1,3,5(10)-trien-17-one](/img/structure/B4873474.png)
![2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-N~1~-(2-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B4873479.png)
![N-[3-(phenylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B4873490.png)
![2-cyano-3-[4-(dipropylamino)phenyl]-N-(2-methoxy-5-methylphenyl)acrylamide](/img/structure/B4873500.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclohexyl-2-phenylacetamide](/img/structure/B4873520.png)


